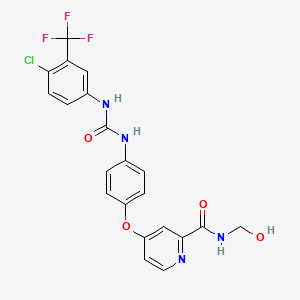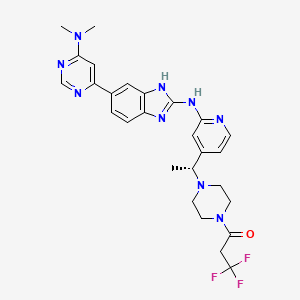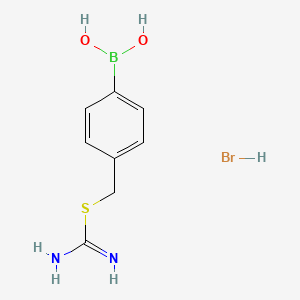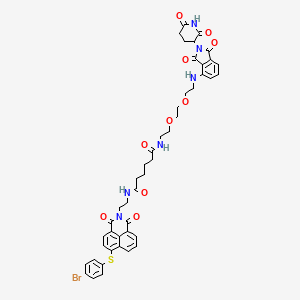
Benzyl-PEG4-CH2CO2tBu
Descripción general
Descripción
Benzyl-PEG4-CH2CO2tBu is a PEG linker with a benzyl and t-butyl protecting group . Both protecting groups are acid labile . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Molecular Structure Analysis
The molecular formula of Benzyl-PEG4-CH2CO2tBu is C19H30O6 . It has a molecular weight of 354.4 g/mol .Physical And Chemical Properties Analysis
Benzyl-PEG4-CH2CO2tBu has a molecular weight of 354.4 g/mol and a molecular formula of C19H30O6 . It’s a PEG linker with a benzyl and t-butyl protecting group .Aplicaciones Científicas De Investigación
Proteomics Research
Benzyl-PEG4-CH2CO2tBu is used in proteomics research . The compound’s unique structure and properties make it a valuable tool in the study of proteins, their functions, and their interactions.
Drug Delivery
Benzyl-PEG4-CH2CO2tBu is used in drug delivery systems . The hydrophilic PEG linker increases the water solubility of the compound, which can improve the effectiveness of drug delivery.
Bioconjugation
Benzyl-PEG4-CH2CO2tBu finds application in bioconjugation . The compound can be used to attach to various biomolecules, enhancing their stability and functionality.
Chemical Synthesis
Benzyl-PEG4-CH2CO2tBu is used in chemical synthesis . The benzyl and t-butyl groups can be removed under acidic conditions, allowing the carboxylic acid to readily react with primary and secondary amines.
Pharmaceutical Research
Benzyl-PEG4-CH2CO2tBu is used in pharmaceutical research . Its unique properties make it a valuable tool in the development and testing of new drugs.
Biomedical Research
Benzyl-PEG4-CH2CO2tBu is used in biomedical research . The compound’s unique properties, including its water solubility and biocompatibility, make it suitable for a variety of applications in this field.
Mecanismo De Acción
Target of Action
Benzyl-PEG4-CH2CO2tBu is primarily used as a PEG linker . Its main targets are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound’s role is to increase the water solubility of these targets in aqueous media .
Mode of Action
The compound contains a benzyl and t-butyl protecting group . Both of these groups are acid labile, meaning they can be removed under mild acidic conditions . The removal of these protecting groups allows the compound to interact with its targets . The NHS ester present in the compound can be used to label the primary amines of proteins and other amine-containing molecules .
Biochemical Pathways
Given its role as a peg linker, it can be inferred that the compound plays a role in the modification of proteins and other amine-containing molecules . This can affect various biochemical pathways depending on the specific targets it interacts with.
Pharmacokinetics
The compound’s hydrophilic peg linker increases its water solubility , which can enhance its bioavailability. The compound is typically stored at -20°C , indicating that it may have specific storage requirements for stability and efficacy.
Result of Action
The primary result of Benzyl-PEG4-CH2CO2tBu’s action is the increased water solubility of proteins and other amine-containing molecules . This can enhance the effectiveness of these molecules in aqueous media . The compound’s ability to label primary amines can also aid in the detection and study of these molecules .
Action Environment
Environmental factors such as pH can influence the action of Benzyl-PEG4-CH2CO2tBu. As the protecting groups of the compound are acid labile , changes in environmental acidity can affect the compound’s interaction with its targets. Additionally, the compound’s solubility and stability may be influenced by temperature, as suggested by its storage conditions .
Propiedades
IUPAC Name |
tert-butyl 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6/c1-19(2,3)25-18(20)16-24-14-12-22-10-9-21-11-13-23-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMNHAPGRNEYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-PEG4-CH2CO2tBu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)

![3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B605956.png)
![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)
![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)



